molecular formula C14H19N5O2 B2584773 1-(2-methoxyethyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea CAS No. 2034369-43-0

1-(2-methoxyethyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea

Cat. No.: B2584773
CAS No.: 2034369-43-0
M. Wt: 289.339
InChI Key: OPMYSBGXUIQIFL-UHFFFAOYSA-N
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Description

1-(2-methoxyethyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a urea backbone substituted with a methoxyethyl group and a pyridinylmethyl group, which is further substituted with a methylpyrazolyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyethyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridinylmethyl intermediate, which is then coupled with the methoxyethyl urea derivative.

    Preparation of Pyridinylmethyl Intermediate: The synthesis begins with the reaction of 6-bromopyridine-3-carbaldehyde with 1-methyl-1H-pyrazole in the presence of a base such as potassium carbonate. This forms the 6-(1-methyl-1H-pyrazol-5-yl)pyridine intermediate.

    Coupling Reaction: The intermediate is then reacted with 1-(2-methoxyethyl)urea in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyethyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-(2-methoxyethyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    1-(2-methoxyethyl)-3-(pyridin-3-ylmethyl)urea: Lacks the methylpyrazolyl group, which may result in different biological activities.

    1-(2-methoxyethyl)-3-((6-(1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea: Lacks the methyl group on the pyrazole ring, which may affect its binding affinity to molecular targets.

Uniqueness

1-(2-methoxyethyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea is unique due to the presence of the 1-methyl-1H-pyrazol-5-yl group, which can enhance its biological activity and specificity. This structural feature may confer advantages in terms of potency, selectivity, and pharmacokinetic properties compared to similar compounds.

Properties

IUPAC Name

1-(2-methoxyethyl)-3-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-19-13(5-6-18-19)12-4-3-11(9-16-12)10-17-14(20)15-7-8-21-2/h3-6,9H,7-8,10H2,1-2H3,(H2,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMYSBGXUIQIFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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